molecular formula C14H26N2O2 B15200795 tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate CAS No. 548762-67-0

tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate

Cat. No.: B15200795
CAS No.: 548762-67-0
M. Wt: 254.37 g/mol
InChI Key: OJHRKOJORFQDAA-NEPJUHHUSA-N
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Description

tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate is an organic compound that belongs to the piperazine family This compound is characterized by the presence of a tert-butyl group, an allyl group, and two methyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and allyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The compound can be reduced to remove the allyl group or to reduce the piperazine ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide or an alcohol, while reduction can lead to the formation of a fully saturated piperazine derivative.

Scientific Research Applications

tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,5R)-2-ethyl-5-methylpiperazine-1-carboxylate
  • tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

Uniqueness

The combination of the tert-butyl group and the allyl group makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

CAS No.

548762-67-0

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-7-8-15-9-12(3)16(10-11(15)2)13(17)18-14(4,5)6/h7,11-12H,1,8-10H2,2-6H3/t11-,12+/m1/s1

InChI Key

OJHRKOJORFQDAA-NEPJUHHUSA-N

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC=C

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC=C

Origin of Product

United States

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